Pexiganan acetate
Overview
Description
Pexiganan acetate, also known as MSI 78, is a synthetic cationic peptide consisting of 22 amino acids12. It is an analogue of magainin 2, a host defense peptide isolated from frog skin12. The drug is thought to act by disturbing the permeability of the cell membrane or cell wall2.
Synthesis Analysis
A new series of antimicrobial peptides (AMPs) derived from pexiganan were synthesized3. The positively charged amino acids were segregated at their N- and C-termini, and the rest of the amino acids created a hydrophobic core surrounded by positive charges3.
Molecular Structure Analysis
Pexiganan is unstructured in solution, forms an antiparallel dimer of amphipathic helices upon binding to the membrane45. It disrupts the membrane via toroidal-type pore formation45.
Chemical Reactions Analysis
The peptides derived from pexiganan were investigated for their antimicrobial activity and lipopolysaccharide (LPS)-induced cytokine release inhibition profile3. Various biochemical and biophysical methods were used, including attenuated total reflection Fourier transform infrared (ATR-FTIR) spectroscopy, microscale thermophoresis (MST), and electron microscopy3.
Physical And Chemical Properties Analysis
Pexiganan acetate has a molecular formula of C124H214N32O24 and a molecular weight of 2537.2 g/mol1.
Scientific Research Applications
Antibacterial Activity : Pexiganan acetate shows effective antibacterial activity against both Gram-positive and Gram-negative aerobes, with a high percentage of strains being susceptible to it. It's also effective against anaerobes. Notably, it doesn't seem to induce resistance even after multiple passages in vitro, which is crucial for combating antibiotic resistance (Lamb et al., 1998); (Lamb & Wiseman, 2012).
Treatment of Diabetic Foot Ulcers : In clinical trials, topical pexiganan acetate has shown similar effectiveness to oral ofloxacin in treating infected foot ulcers in diabetic patients. This suggests its potential as a topical alternative to oral antibiotics (Lipsky et al., 2008).
Broad Spectrum Activity : Studies have shown that pexiganan has broad-spectrum antibacterial activity against a wide range of clinical isolates. This includes activity against organisms that are resistant to other antibiotics, which demonstrates its potential as a topical antimicrobial agent (Ge et al., 1999).
Activity Against Resistant Pathogens : Pexiganan maintains its efficacy against pathogens that have developed resistance to other antibiotics. This includes pathogens from diabetic foot infections and those with various resistance mechanisms (Flamm et al., 2015).
Synergy with Other Antibiotics : Pexiganan can enhance the potency of other antimicrobials, as demonstrated in studies showing its synergistic effects with betalactam antibiotics in experimental models of septic shock (Giacometti et al., 2005).
Use in Wound Healing : Pexiganan-incorporated collagen matrices have shown potential in the treatment of infected wounds, suggesting its applicability in wound healing processes (Gopinath et al., 2005).
Potential Against Helicobacter pylori : Studies suggest that pexiganan and its nanoparticles exhibit significant anti-Helicobacter pylori activity, both in vitro and in vivo, indicating its potential use against this pathogen (Zhang et al., 2015).
Safety And Hazards
Limited data indicate that pexiganan acetate is well tolerated2. However, it’s important to note that while pexiganan has shown promise in clinical trials, it has not yet received FDA approval45.
Future Directions
There is a growing interest in the development of antimicrobial peptides (AMPs) as human therapeutics due to the problem of bacterial resistance to conventional antibiotic compounds6. Pexiganan, despite not passing FDA approval, is still the best-studied AMP to date for therapeutic purposes45. Future research may focus on the development of pexiganan analogs and their potential therapeutic applications4.
properties
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C122H210N32O22.C2H4O2/c1-13-78(10)103(153-99(155)71-132)121(175)135-73-101(157)139-86(49-25-34-58-125)110(164)152-97(69-82-43-19-15-20-44-82)119(173)150-94(66-75(4)5)117(171)145-90(53-29-38-62-129)113(167)142-87(50-26-35-59-126)109(163)137-79(11)105(159)141-88(51-27-36-60-127)112(166)143-91(54-30-39-63-130)114(168)151-96(68-81-41-17-14-18-42-81)107(161)134-72-100(156)138-85(48-24-33-57-124)108(162)136-80(12)106(160)147-98(70-83-45-21-16-22-46-83)120(174)154-102(77(8)9)122(176)146-92(55-31-40-64-131)115(169)148-95(67-76(6)7)118(172)149-93(65-74(2)3)116(170)144-89(52-28-37-61-128)111(165)140-84(104(133)158)47-23-32-56-123;1-2(3)4/h14-22,41-46,74-80,84-98,102-103H,13,23-40,47-73,123-132H2,1-12H3,(H2,133,158)(H,134,161)(H,135,175)(H,136,162)(H,137,163)(H,138,156)(H,139,157)(H,140,165)(H,141,159)(H,142,167)(H,143,166)(H,144,170)(H,145,171)(H,146,176)(H,147,160)(H,148,169)(H,149,172)(H,150,173)(H,151,168)(H,152,164)(H,153,155)(H,154,174);1H3,(H,3,4)/t78-,79-,80-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,102-,103-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYZGDCWKMPDRW-ITJSRVBASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CN.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C124H214N32O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2537.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pexiganan acetate | |
CAS RN |
172820-23-4 | |
Record name | Pexiganan acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172820234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
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